molecular formula C9H9N5O B1337096 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide CAS No. 32725-40-9

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide

Cat. No.: B1337096
CAS No.: 32725-40-9
M. Wt: 203.2 g/mol
InChI Key: IPHHBFKFTWYYAB-UHFFFAOYSA-N
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Description

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:

    Starting Material: 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid

    Reagent: Hydrazine hydrate

    Solvent: Ethanol

    Conditions: Reflux

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid
  • 3-pyridin-4-yl-1H-pyrazole-5-carboxamide
  • 3-pyridin-4-yl-1H-pyrazole-5-thiol

Uniqueness

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This functional group allows for further derivatization and the formation of hydrazone linkages, which are valuable in medicinal chemistry .

Properties

IUPAC Name

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-12-9(15)8-5-7(13-14-8)6-1-3-11-4-2-6/h1-5H,10H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHHBFKFTWYYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423721
Record name CTK1C6086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32725-40-9
Record name CTK1C6086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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